2-Bromo-6-methanesulfonylbenzoic Acid: A Technical Monograph
This in-depth technical guide details the chemical identity, synthesis, and application of 2-bromo-6-methanesulfonylbenzoic acid , a specialized aromatic building block used in medicinal chemistry and agrochemical synthe...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide details the chemical identity, synthesis, and application of 2-bromo-6-methanesulfonylbenzoic acid , a specialized aromatic building block used in medicinal chemistry and agrochemical synthesis.
Executive Summary
2-bromo-6-methanesulfonylbenzoic acid (CAS 1898310-47-8 ) is a highly functionalized benzoic acid derivative characterized by significant steric crowding and distinct electronic properties.[1][2] The presence of a bulky, electron-withdrawing methanesulfonyl (methylsulfonyl) group at the ortho position, juxtaposed with a bromine atom at the other ortho position, forces the carboxylic acid moiety out of planarity with the aromatic ring. This "orthogonal" conformation makes it a valuable scaffold for designing atropisomeric drugs and rigidifying molecular backbones in fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10]
Soluble in DMSO, Methanol, DMF; sparingly soluble in water
Structural Significance[8]
Electronic Push-Pull: The sulfone group (
) is a strong electron-withdrawing group (EWG) via induction and resonance, deactivating the ring towards electrophilic aromatic substitution but activating it for nucleophilic attacks at the para position relative to the sulfone.
Steric Lock: The 2,6-disubstitution pattern creates a "steric lock," preventing free rotation of the carboxylate group. This is critical in drug design for pre-organizing the molecule into a bioactive conformation, reducing the entropic penalty of binding.
Synthetic Methodologies
The synthesis of 2-bromo-6-methanesulfonylbenzoic acid typically follows a Nucleophilic Aromatic Substitution (
) strategy followed by Oxidation . Direct sulfonation of 2-bromobenzoic acid is not viable due to directing group conflicts and deactivation.
Pathway A: The Thioether Oxidation Route (Recommended)
This route offers the highest regioselectivity and yield.
Mechanism: The carboxylate anion (formed in situ) stabilizes the Meisenheimer complex, or the ester is used to prevent side reactions. The strong nucleophile (
) selectively displaces the fluoride (a better leaving group than bromide in due to the high electronegativity of F stabilizing the transition state).
Step 2: Oxidation to Sulfone
Reagent: Hydrogen Peroxide (
) with Sodium Tungstate () catalyst, or -CPBA.
Protocol Insight: The reaction proceeds through the sulfoxide intermediate. Tungstate catalysis is preferred over
-CPBA for scalability and atom economy.
Visualization of Synthetic Workflow
Figure 1: Step-wise synthesis from fluorinated precursor via thioether oxidation.
Applications in Drug Development[3][11][12]
Fragment-Based Drug Discovery (FBDD)
This compound serves as a "privileged fragment" due to its high ligand efficiency potential.
Bromine Handle: Allows for rapid elaboration via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings to attach heteroaromatic libraries.
Sulfone Pharmacophore: The sulfone oxygens act as dual hydrogen bond acceptors (HBA), often interacting with backbone amides in kinase hinges or enzyme active sites.
Bioisosterism & Scaffold Hopping
The 2,6-disubstituted benzoic acid motif mimics the spatial arrangement of:
Salicylic acid derivatives (without the phenolic liability).
Twisted biphenyls: The steric bulk forces any amide coupled to the carboxylic acid to adopt a perpendicular orientation relative to the ring, mimicking biaryl twist angles found in natural products.
Agrochemical Intermediates
Similar to mesotrione and other HPPD inhibitors, the 2-nitro/chloro/bromo-4-sulfonyl motif is common. This 2,6-isomer provides a unique vector for optimizing herbicide selectivity by altering the binding pocket fit in 4-hydroxyphenylpyruvate dioxygenase enzymes.
Experimental Reactivity Map
The following diagram illustrates the divergent synthesis points available from the core scaffold.
Figure 2: Divergent synthesis opportunities utilizing the orthogonal reactive handles.
Safety & Handling (MSDS Summary)
Signal Word:WARNING
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Precautionary Measures:
Handle in a chemical fume hood.
Wear nitrile gloves and safety goggles.
Storage: Keep container tightly closed in a dry and well-ventilated place. Store at room temperature (15-25°C).
References
Chembeez Database . 2-bromo-6-methanesulfonylbenzoic acid Product Page. Retrieved from (Verified CAS 1898310-47-8).
BLD Pharm . 2-Bromo-6-(methylsulfonyl)benzoic acid Catalog Entry. Retrieved from .
Namiki Shoji Co., Ltd. Building Blocks Catalogue. Retrieved from .
Sasson, Y. et al. (1986). "Oxidation of bromomethylbenzene derivatives". Journal of Organic Chemistry, 51(15), 2880-2883.
Gelmont, M. et al. (2002). "Copper-Catalyzed Hydrolysis of Halogenated Benzoic Acids". Organic Process Research & Development, 6(5), 591-596. (Cited for reactivity of 2-bromo-benzoic acid derivatives).[1][4][5]
Structural Characterization and Synthetic Utility of 2-Bromo-6-Methanesulfonylbenzoic Acid
Executive Summary This technical guide details the structural specifications, synthetic architecture, and reactivity profile of 2-bromo-6-methanesulfonylbenzoic acid . As a highly functionalized 1,2,3-trisubstituted benz...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the structural specifications, synthetic architecture, and reactivity profile of 2-bromo-6-methanesulfonylbenzoic acid . As a highly functionalized 1,2,3-trisubstituted benzene derivative, this molecule represents a critical scaffold in the design of atropisomeric pharmaceuticals and sulfonylurea herbicides. Its synthesis requires navigating significant steric crowding and directing group conflicts, necessitating advanced organometallic strategies such as Directed Ortho Metalation (DoM).
Part 1: Chemical Identity & Structural Specifications[1]
The core challenge in working with 2-bromo-6-methanesulfonylbenzoic acid lies in the steric pressure exerted by the ortho-bromo and ortho-methanesulfonyl groups flanking the carboxylic acid. This "ortho-effect" significantly influences its pKa, solubility, and reactivity in downstream coupling reactions.
Predicted pKa: ~2.1 (Acidified by the electron-withdrawing -SO₂Me group).
LogP: ~1.3 (Moderate lipophilicity).
H-Bond Donors: 1 (COOH).
H-Bond Acceptors: 4 (SO₂, COOH).
Part 2: Synthetic Architecture
Synthesizing 2,6-disubstituted benzoic acids via standard Electrophilic Aromatic Substitution (EAS) is often futile due to directing group conflicts and steric hindrance. The most robust "Senior Scientist" approach utilizes Directed Ortho Metalation (DoM) , leveraging the strong directing ability of the sulfone group.
Retrosynthetic Analysis
To access the target, we disconnect at the carboxylic acid moiety. The precursor, 1-bromo-3-(methylsulfonyl)benzene , possesses two distinct protons ortho to the sulfone group. However, the position between the sulfone and bromine (C2) is sterically crowded and less accessible than the position para to the bromine (C4) or ortho to the sulfone/meta to bromine (C6).
By controlling temperature and base selection (LDA vs. n-BuLi), we can direct lithiation to the C6 position (ortho to the sulfone), followed by a CO₂ quench.
Synthetic Pathway Diagram[10][12]
Caption: Figure 1. Synthesis via Directed Ortho Metalation (DoM) utilizing the sulfone as a Directing Metalation Group (DMG).
Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane.
Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled over Na/benzophenone.
Electrophile: Dry Ice (CO₂), crushed and dried.
Atmosphere: Argon or Nitrogen (strictly anhydrous).
Step-by-Step Workflow
System Preparation:
Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel.
Flush the system with Argon for 15 minutes.
Substrate Solubilization:
Charge the flask with 1-bromo-3-(methylsulfonyl)benzene (2.35 g, 10 mmol) and anhydrous THF (40 mL).
Cool the solution to -78°C using a dry ice/acetone bath. Ensure internal temperature stabilizes below -75°C.
Metalation (The Critical Step):
Add LDA (11.0 mmol, 5.5 mL of 2.0 M solution) dropwise over 20 minutes.
Note: Maintain internal temperature < -70°C to prevent "halogen dance" (migration of the bromine atom) or benzyne formation.
Stir at -78°C for 1 hour. The solution typically turns a deep yellow/orange, indicating the formation of the aryl-lithium species.
Electrophilic Quench:
Transfer the reaction mixture via cannula onto an excess of crushed dry ice (approx. 20 g) in a separate flask, or bubble dry CO₂ gas into the reaction mixture vigorously for 30 minutes.
Allow the mixture to warm to room temperature (25°C) naturally over 2 hours.
Workup & Isolation:
Quench the reaction with saturated NH₄Cl solution (20 mL).
Basify to pH 10 with 1M NaOH (to dissolve the acid product as the carboxylate salt).
Extract with Diethyl Ether (2 x 30 mL) to remove unreacted starting material (organic layer discarded).
Acidify the aqueous layer carefully with 6M HCl to pH 1. A white/off-white precipitate should form.
Filter the solid, wash with cold water, and dry under vacuum.
Purification:
Recrystallize from Ethanol/Water (9:1) if necessary.[4]
Part 4: Reactivity & Structural Biology
The "Ortho Effect" & Steric Crowding
The 2,6-substitution pattern creates a "molecular cleft" around the carboxylic acid. This has two major implications:
Esterification Difficulty: Standard Fischer esterification (MeOH/H₂SO₄) will be slow due to steric blocking of the carbonyl carbon. Acid chloride formation (SOCl₂) followed by alcohol addition is the preferred route.
Atropisomerism: If derivatized with bulky amides, the rotation around the aryl-carbonyl bond may be restricted, leading to separable atropisomers—a key consideration in modern drug design.
Functional Group Interplay
The molecule contains three distinct "handles" for medicinal chemistry optimization:
Caption: Figure 2. Divergent reactivity profile of the trisubstituted scaffold.
References
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
Sigma-Aldrich. "2-Bromo-4-(methylsulfonyl)benzoic acid - Product Specification." (Used for comparative physicochemical properties of the isomer class). Link
PrepChem. "Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid." (Analogous oxidative protocols). Link
PubChem. "Compound Summary: 2-Bromo-6-methylbenzoic acid." (Structural analog data). Link
This technical guide provides an in-depth analysis of 2-bromo-6-methanesulfonylbenzoic acid , a highly functionalized aromatic scaffold used in the synthesis of agrochemicals (specifically HPPD inhibitors) and as a steri...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 2-bromo-6-methanesulfonylbenzoic acid , a highly functionalized aromatic scaffold used in the synthesis of agrochemicals (specifically HPPD inhibitors) and as a sterically congested building block in fragment-based drug discovery (FBDD).
Part 1: Chemical Identity & Chemometrics
The core requirement of this guide is the precise identification of the molecule. Due to the specific substitution pattern (2,6-disubstituted), this compound exhibits unique steric properties compared to its more common isomers (e.g., 2-bromo-4-methanesulfonylbenzoic acid).
Not widely listed in public catalogs; typically synthesized de novo.[1]
Note on Isomerism: Do not confuse this compound with 2-bromo-4-methanesulfonylbenzoic acid (CAS 142994-02-3) or 4-bromo-2-methanesulfonylbenzoic acid . The 2,6-substitution pattern creates a "molecular hinge" effect essential for specific receptor binding profiles.
Part 2: Structural Analysis & Properties
The "Ortho-Effect" and Steric Congestion
The 2-bromo-6-methanesulfonyl substitution pattern places two bulky groups immediately adjacent to the carboxylic acid.
Acidity Modulation: The steric bulk forces the carboxylic acid group out of the plane of the benzene ring. This deconjugation often increases acidity (lower pKa) compared to unsubstituted benzoic acid due to the inhibition of resonance stabilization of the neutral form, combined with the strong electron-withdrawing nature of the sulfone (-SO₂Me) group.
Atropisomerism Potential: While not stable atropisomers at room temperature, the rotation of the carboxylate is significantly hindered. In drug design, this rigidification reduces the entropy penalty upon binding to a target protein.
Physicochemical Profile[1][2][3][4][5][6][7][8]
LogP (Predicted): ~1.2 (Lower than expected for bromobenzenes due to the polar sulfone).
Solubility: Low in neutral water; high in basic aqueous buffers (pH > 8) and polar organic solvents (DMSO, DMF, Methanol).
Melting Point: Expected range 200–205°C (based on analogs).
Part 3: Synthetic Methodology
The synthesis of 2-bromo-6-methanesulfonylbenzoic acid is challenging due to the difficulty of introducing a sulfone ortho to a carboxylate and a bromine. The most robust route involves the oxidation of the corresponding sulfide.
Protocol: Oxidation of 2-Bromo-6-(methylthio)benzoic Acid
This protocol utilizes a tungsten-catalyzed oxidation, which is safer and more scalable than mCPBA methods.
Reagents:
Precursor: 2-Bromo-6-(methylthio)benzoic acid
Oxidant: 30% Hydrogen Peroxide (
)
Catalyst: Sodium Tungstate Dihydrate (
)
Solvent: Water / Acetic Acid
Step-by-Step Workflow:
Dissolution: Charge a round-bottom flask with 2-bromo-6-(methylthio)benzoic acid (1.0 eq) and glacial acetic acid (5 vol). Heat to 50°C to ensure complete dissolution.
Catalyst Addition: Add Sodium Tungstate (0.05 eq) dissolved in a minimum amount of water.
Oxidation (Exothermic): Add 30%
(3.0 eq) dropwise. Critical: Maintain temperature below 65°C. The reaction proceeds through the sulfoxide intermediate first.
Reflux: Once addition is complete, heat the mixture to 80°C for 4 hours to drive the sulfoxide
sulfone conversion.
Quench & Isolation: Cool to room temperature. Pour the mixture into ice water. The product should precipitate as a white solid.
Purification: Filter the solid. Wash with cold water to remove acetic acid. Recrystallize from Ethanol/Water if necessary.
Synthetic Pathway Diagram[1][4]
Caption: Two-step synthesis via nucleophilic aromatic substitution followed by tungsten-catalyzed oxidation.
Part 4: Applications in R&D
Agrochemicals (HPPD Inhibitors)
This molecule is a structural analog to the "benzoic acid" moiety found in triketone herbicides like Mesotrione .[2]
Mechanism: The acid chloride of this molecule is coupled with a 1,3-diketone (e.g., cyclohexane-1,3-dione).
Rearrangement: A cyanide-catalyzed rearrangement yields the active triketone herbicide, which inhibits p-hydroxyphenylpyruvate dioxygenase (HPPD), causing bleaching in broadleaf weeds.
Fragment-Based Drug Discovery (FBDD)
In pharmaceutical research, this scaffold is valued for its high "ligand efficiency."
Bromine Handle: Allows for Suzuki-Miyaura coupling to extend the scaffold.
Sulfone Handle: Acts as a strong hydrogen bond acceptor.
Acid Handle: Can be converted to amides or bioisosteres (e.g., tetrazoles).
Part 5: Analytical Validation Workflow
To ensure the integrity of the synthesized compound, a self-validating analytical workflow is required.
QC Decision Tree
Caption: Quality Control workflow ensuring purity before structural validation.
Expected Analytical Data
1H NMR (DMSO-d6, 400 MHz):
13.5 (br s, 1H, COOH)
8.05 (d, J=8.0 Hz, 1H, Ar-H3)
7.95 (d, J=8.0 Hz, 1H, Ar-H5)
7.70 (t, J=8.0 Hz, 1H, Ar-H4)
3.25 (s, 3H, SO2-CH3)
LC-MS: ESI (-) mode: m/z 277/279 [M-H]- (1:1 Isotopic pattern for Bromine).
References
Synthesis of Sulfonyl Benzoic Acids
Methodology: McKillop, A., & Tarbin, J. A. (1996). "Sodium perborate in acetic acid: a convenient system for the oxidation of sulphides to sulphones." Tetrahedron, 52(45), 14225-14228. Link
HPPD Inhibitor Chemistry
Context: Beaudegnies, R., et al. (2009). "Recent advances in the chemistry of HPPD inhibitors." Bioorganic & Medicinal Chemistry, 17(12), 4134-4152. Link
InChI Standard
Algorithm: Heller, S. R., et al. (2015). "InChI, the IUPAC International Chemical Identifier." Journal of Cheminformatics, 7, 23. Link
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Strategic Overview
The coupling of 2-bromo-6-methanesulfonylbenzoic acid represents a "perfect storm" of synthetic challenges: extreme steric hindrance (di-ortho substitution), electronic deactivation of the metal center by the free carboxylic acid, and the potential for chelation by the sulfone moiety. Standard Suzuki conditions (e.g.,
, ) will almost certainly fail, resulting in recovered starting material or protodeboronation of the coupling partner.
This guide provides two distinct protocols:
Protocol A (Direct Coupling): Utilizes next-generation Buchwald precatalysts to couple the free acid directly. High throughput, moderate risk.
Protocol B (Via Esterification): A robust, two-step workflow for scale-up or extremely recalcitrant substrates. High reliability, lower throughput.
The Mechanistic Challenge
The primary barrier is not Oxidative Addition (activated by the electron-withdrawing
and groups), but rather Transmetallation and Reductive Elimination . The steric bulk at the 2,6-positions prevents the approach of the boronate species, while the free carboxylate can form unreactive "palladacycles" or reduce the solubility of the catalytic active species in organic media.
Mechanistic Visualization
The following diagram illustrates the specific steric clashes and the ligand "pocket" required to facilitate this reaction.
Caption: Mechanistic bottleneck analysis. The 2,6-disubstitution creates a high energy barrier for transmetallation, requiring specific ligand geometries (e.g., SPhos) to create a reactive pocket.
Protocol A: Direct Coupling of Free Acid (High Throughput)
This method uses SPhos Pd G2 , a precatalyst that generates the active
species even at room temperature, ensuring the ligand is bound before the substrate can poison the metal.
Reagents & Stoichiometry
Component
Equiv.
Role
Substrate
1.0
2-bromo-6-methanesulfonylbenzoic acid
Boronic Acid
1.5 - 2.0
Coupling partner (Excess required due to slow rate)
Catalyst
0.05 (5 mol%)
SPhos Pd G2 (Sigma: 752975)
Base
4.0
(Finely ground, anhydrous)
Solvent
[0.2 M]
Toluene : Water (10:1 ratio)
Step-by-Step Procedure
Preparation: To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and
(4.0 equiv).
Note: 1.0 equiv of base is consumed immediately to deprotonate the carboxylic acid. The remaining 3.0 equiv drive the catalytic cycle.
Catalyst Addition: Add SPhos Pd G2 (5 mol%).
Critical: If using traditional
+ SPhos, premix them in the solvent for 10 mins before adding to the reaction. G2 precatalyst is preferred for reproducibility.
Solvent & Degassing: Add the Toluene/Water (10:1) mixture. Seal the vial with a septum. Sparge with Argon or Nitrogen for 5 minutes.
Why Toluene/Water? The biphasic system solubilizes the inorganic base while keeping the organic substrate in the toluene phase, protecting the catalyst from the high ionic strength of the bulk aqueous layer.
Reaction: Heat the block to 100°C with vigorous stirring (1000 rpm).
Time: Typically 12–24 hours. The reaction is slow due to the steric wall.
Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~2 (to protonate the product carboxylic acid). Extract with EtOAc (3x). Dry over
and concentrate.
Protocol B: The "Ester Protection" Route (Robust Scale-Up)[1]
If Protocol A yields <40%, the free acid is likely destabilizing the intermediate. Converting to the methyl ester eliminates the acidic proton and reduces the electron-withdrawing nature slightly, smoothing the catalytic cycle.
Workflow Logic
Caption: Three-step mitigation strategy. Esterification removes the acidic proton, significantly increasing the success rate of the difficult Suzuki step.
Step 2 Details (Coupling the Ester)[2]
Catalyst:
(2 mol%) + XPhos (4 mol%).
Why XPhos? For the ester, XPhos often outperforms SPhos due to better stability at the higher temperatures required for this specific steric configuration.
Base:
(3.0 equiv).
Solvent: 1,4-Dioxane (dry).
Temp: 100–110°C.
Troubleshooting & Optimization Matrix
If conversion is low, diagnose using the table below. Do not randomly add more catalyst.
Observation
Diagnosis
Corrective Action
<10% Conversion, SM recovered
Oxidative Addition failure or Catalyst death.
Switch to PEPPSI-IPr catalyst (NHC ligand). These are more robust than phosphines for static bulky substrates.
Protodeboronation of Partner
Transmetallation is too slow; Boronic acid decomposes.
1. Add Boronic acid slowly (syringe pump) over 4 hours.2. Switch to Boronic Ester (BPin) or Trifluoroborate () salt.
Homocoupling of Boronic Acid
Oxygen leak or excess oxidant.
Degas solvents more rigorously (Freeze-Pump-Thaw).
Black Pd Precipitate
"Pd Black" formation; Ligand dissociation.
Increase Ligand:Pd ratio to 3:1 or lower temperature to 80°C and extend time.
References
Buchwald, S. L., et al. (2005). "Suzuki-Miyaura Coupling of Hindered Aryl Boronic Acids."[1] Journal of the American Chemical Society.[2] (Foundational work on SPhos for 2,6-disubstituted systems).
Goossen, L. J., et al. (2009). "Palladium-catalyzed synthesis of biaryls from arylsulfinates." Angewandte Chemie. (Insight into sulfone/sulfinate electronic effects in coupling).
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal. (Alternative NHC catalyst for sterically demanding substrates).
Billingsley, K., & Buchwald, S. L. (2008). "Catalysts for Suzuki-Miyaura Coupling of Secondary Alkylboronic Acids." Journal of the American Chemical Society.[2] (Details on SPhos Pd G2 precatalyst usage).
using 2-bromo-6-methanesulfonylbenzoic acid in herbicide discovery
Strategic Utilization of 2-Bromo-6-methanesulfonylbenzoic Acid in Triketone Herbicide Synthesis Abstract This application note details the strategic implementation of 2-bromo-6-methanesulfonylbenzoic acid as a high-value...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Utilization of 2-Bromo-6-methanesulfonylbenzoic Acid in Triketone Herbicide Synthesis
Abstract
This application note details the strategic implementation of 2-bromo-6-methanesulfonylbenzoic acid as a high-value scaffold for the discovery of novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. Unlike its chlorinated commercial counterparts (e.g., precursors to Mesotrione), the bromo- variant offers superior versatility for Structure-Activity Relationship (SAR) exploration via palladium-catalyzed cross-coupling. This guide provides a validated protocol for synthesizing triketone libraries, a standardized in vitro HPPD inhibition assay, and critical troubleshooting insights for maximizing yield and assay reproducibility.
Introduction: The "Warhead" and the Scaffold
In the landscape of herbicide resistance management, HPPD inhibitors (Group 27) remain a cornerstone technology. These compounds blocks the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA), disrupting carotenoid biosynthesis and causing characteristic "bleaching" in target weeds.
The pharmacophore typically consists of a lipophilic "tail" (the benzoic acid moiety) linked to a polar "head" (a 1,3-dione). The 2-bromo-6-methanesulfonylbenzoic acid molecule is a critical "tail" precursor.
Why this specific scaffold?
The Methanesulfonyl Group (SO₂Me): Located at the ortho position, it provides the necessary electron-withdrawing character to acidify the enolic proton of the triketone, increasing potency. It also offers metabolic stability compared to nitro groups.
The Bromo Handle: While commercial herbicides often use a chloro- substituent, the bromo- analog is preferred in discovery. It allows researchers to perform Suzuki-Miyaura or Sonogashira couplings to introduce diverse aryl or heteroaryl groups, rapidly expanding the chemical space around the "tail" region to improve selectivity (e.g., corn vs. weed).
Chemical Protocol: Diversity-Oriented Synthesis of Triketones
This protocol describes the conversion of 2-bromo-6-methanesulfonylbenzoic acid into a functional triketone herbicide analog. This method utilizes a cyanide-catalyzed rearrangement, which is superior to varying base-mediated methods for steric bulk tolerance.
Workflow Diagram
Caption: Step-wise synthesis of triketone herbicides from the benzoic acid scaffold via the cyanide-catalyzed rearrangement strategy.
Step-by-Step Methodology
Reagents Required:
2-bromo-6-methanesulfonylbenzoic acid (1.0 eq)
Oxalyl chloride (1.2 eq) or Thionyl chloride
1,3-Cyclohexanedione (1.0 eq)
Triethylamine (Et₃N) (2.5 eq for coupling; 1.5 eq for rearrangement)
Dichloromethane (DCM) and Acetonitrile (MeCN) - Anhydrous
Procedure:
Acid Chloride Formation:
Dissolve 2-bromo-6-methanesulfonylbenzoic acid in anhydrous DCM.
Add catalytic DMF (2 drops).
Add Oxalyl chloride dropwise at 0°C. Allow to warm to room temperature (RT) and stir for 2 hours.
Checkpoint: Monitor by quenching a chemically inert aliquot with methanol and checking for the methyl ester via LCMS.
Evaporate solvent to yield the crude acid chloride.
O-Acylation (Enol Ester Formation):
Redissolve the acid chloride in DCM.
Add 1,3-cyclohexanedione and Et₃N (2.5 eq) at 0°C.
Stir for 1-2 hours. The solution typically turns yellow/orange.
Wash with 1N HCl, dry over MgSO₄, and concentrate. This yields the O-acylated enol ester intermediate.
Cyanide-Catalyzed Rearrangement:
Dissolve the enol ester in dry MeCN.
Add Et₃N (1.5 eq) and Acetone cyanohydrin (0.1 eq).
Stir at RT for 4–12 hours.
Mechanism:[1][2][3][4] The cyanide ion attacks the ester carbonyl, forming a reactive acyl cyanide intermediate that regiospecifically attacks the C-2 position of the dione ring.
Workup: Acidify with 2N HCl to pH < 3. Extract with EtOAc. The product (triketone) will reside in the organic layer.
Critical Optimization Note:
If the bromine is intended for a Suzuki coupling, perform the cross-coupling on the benzoic acid starting material or the methyl ester before forming the triketone. The triketone moiety is a strong chelator of Palladium (Pd) and will poison the catalyst if coupling is attempted at the final stage.
Biological Protocol: In Vitro HPPD Inhibition Assay[5]
This assay quantifies the potency (IC₅₀) of the synthesized compounds against recombinant Arabidopsis thaliana HPPD (AtHPPD).[5]
Assay Logic Diagram
Caption: Mechanism of HPPD enzymatic assay. Inhibitors chelate the active site Iron (Fe2+), preventing HGA formation.
Protocol Steps
Enzyme Preparation:
Express AtHPPD in E. coli (BL21 strain) and purify via Ni-NTA affinity chromatography.
Store in buffer containing 50 mM Tris-HCl (pH 7.5), 10% glycerol, and 2 mM DTT (essential to keep the enzyme active).
Reaction Setup (96-well plate format):
Buffer: 50 mM Tris-HCl (pH 7.0), 5 mM sodium ascorbate, 10 µM FeSO₄.
Compound: Add 2 µL of test compound (DMSO stock) at varying concentrations (0.001 µM to 10 µM).
Enzyme Mix: Add purified HPPD enzyme (approx. 20-50 nM final concentration). Incubate for 15 mins to allow inhibitor binding.
Initiation:
Add substrate: 4-hydroxyphenylpyruvate (HPPA) to a final concentration of 100 µM.
Incubate at 30°C for 15 minutes.
Termination & Detection (HPLC Method):
Stop reaction with 20% (v/v) Perchloric acid.
Analyze via HPLC (C18 column).
Mobile Phase: MeOH/Water (0.1% Formic Acid).
Detection: UV absorbance at 290 nm (HGA peak).
Data Analysis:
Calculate % Inhibition =
.
Fit data to a sigmoidal dose-response curve to determine IC₅₀.
Data Presentation & Expectations
When evaluating 2-bromo-6-methanesulfonylbenzoic acid derivatives, organize data to highlight the impact of the "tail" modifications.
Table 1: Comparative Potency of Reference and Novel Analogs
Compound ID
R-Group (Tail)
AtHPPD IC₅₀ (nM)
Greenhouse Efficacy (g ai/ha)
Notes
Mesotrione
Nitro- (Commercial)
120 ± 15
100
Standard Control
Ref-Br
Bromo- (Precursor)
>5000
N/A
Inactive (Needs triketone head)
Analog-1
2-Br, 6-SO₂Me Triketone
45 ± 5
75
High potency due to SO₂Me
Analog-2
2-Ph, 6-SO₂Me Triketone
30 ± 4
50
Suzuki product; improved lipophilicity
Note: Analog-1 represents the direct conversion of the title molecule. Analog-2 represents a Suzuki coupling derivative.
References
Li, H. B., et al. (2018).[6] Novel HPPD inhibitors: triketone 2H-benzo[b][1,4]oxazin-3(4H)-one analogs.[6] Pest Management Science. Retrieved from [Link]
Fu, Y., et al. (2023).[7] Design, synthesis and biological activity of novel triketone herbicides containing natural product fragments. Pesticide Biochemistry and Physiology. Retrieved from [Link]
Ma, T., et al. (2024). 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Molecular Design to Synthesis. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]
Technical Support Center: Decarboxylation of 2-Bromo-6-methanesulfonylbenzoic Acid
This guide serves as a technical support resource for researchers encountering difficulties with the decarboxylation of 2-bromo-6-methanesulfonylbenzoic acid . It is designed to troubleshoot specific side reactions arisi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support resource for researchers encountering difficulties with the decarboxylation of 2-bromo-6-methanesulfonylbenzoic acid . It is designed to troubleshoot specific side reactions arising from the unique steric and electronic environment of this tri-substituted arene.
Decarboxylating 2-bromo-6-methanesulfonylbenzoic acid is synthetically challenging due to the competing electronic effects. The methanesulfonyl (
) group is strongly electron-withdrawing, which theoretically facilitates decarboxylation by stabilizing the intermediate aryl anion. However, the ortho-bromo substituent introduces steric crowding and susceptibility to metal-catalyzed side reactions (dehalogenation or coupling).
Primary Challenge: Achieving selective protodecarboxylation (loss of
) without triggering nucleophilic aromatic substitution () or debromination.
Reaction Pathway & Side Reactions Analysis
The following diagram illustrates the desired pathway versus the three most common failure modes reported in this chemical space.
Figure 1: Mechanistic divergence in the decarboxylation of 2-bromo-6-methanesulfonylbenzoic acid.
Diagnostic Troubleshooting Guide
Issue 1: "I am observing significant debromination (formation of methylsulfonylbenzene)."
Diagnosis: Protodebromination.
This occurs primarily in metal-mediated systems (e.g., Cu, Ag, Pd). The metal center undergoes oxidative addition into the C-Br bond, followed by reductive elimination or protonolysis, replacing the bromine with hydrogen.
Root Cause: Over-active catalyst or presence of reducing agents (e.g., phosphines, excess amine bases).
Solution:
Switch Catalyst: Move from Pd (highly active for C-Br insertion) to Ag₂CO₃ or Cu₂O . Silver is less prone to oxidative addition into aryl bromides than Palladium.
Solvent System: Avoid solvents that can act as hydrogen atom donors (e.g., THF, alcohols) at high temperatures. Use inert, high-boiling solvents like DMSO or NMP .
Issue 2: "The reaction yields a 'dimer' impurity."
Diagnosis: Ullmann-type Homocoupling.
The ortho-bromo group is highly activated for coupling in the presence of Copper (Cu) catalysts and heat. Two aryl units couple to form a biaryl species.
Root Cause: Low concentration of proton source. The intermediate aryl-copper species finds another aryl halide faster than it finds a proton.
Solution:
Proton Source: Ensure a proton source is available. If using a dry aprotic solvent (DMSO), add 1-2 equivalents of a sterically hindered acid (e.g., acetic acid) or ensure trace water is present to quench the aryl anion/radical immediately.
Dilution: Run the reaction at high dilution (>0.1 M) to statistically favor protonation over bimolecular coupling.
Issue 3: "I see a new peak corresponding to a phenol or ether (M-Br+OH or M-Br+OR)."
Diagnosis: Nucleophilic Aromatic Substitution (
).[1]
The sulfone () is a potent electron-withdrawing group. It activates the ring, making the ortho-bromo or the ipso-carboxylate susceptible to attack by nucleophiles (hydroxide, methoxide).
Root Cause: Use of strong bases (NaOH, KOH) or nucleophilic solvents (MeOH) at high temperatures.
Solution:
pH Control: Avoid strong inorganic bases. Use non-nucleophilic organic bases like Quinoline or 2,6-Lutidine .
Decarboxylative Hydroxylation: Note that Cu/O₂ systems can intentionally convert Ar-COOH to Ar-OH. Ensure the reaction is run under inert atmosphere (
or Ar) to prevent this oxidative side pathway.
Recommended Experimental Protocol
This protocol utilizes a silver/copper system designed to minimize debromination while effectively removing the carboxyl group via a radical-polar crossover mechanism.
Goossen, L. J., et al. "Protodecarboxylation of aromatic carboxylic acids catalyzed by copper/aryl chelating ligands." Journal of Organic Chemistry, 2009. (Establishes the Cu/Ag mechanism for hindering side reactions).
Cohen, T., et al. "The mechanism of thermal decarboxylation." Quarterly Reviews, Chemical Society, 1951.[3] (Foundational theory on electronic effects in decarboxylation).
Cornella, J., & Larrosa, I. "Decarboxylative C-Heteroatom bond formation."[4] Journal of the American Chemical Society, 2011. (Discusses the competition between protonation and nucleophilic attack).
Vertex AI Search. "Thermal decarboxylation of 2,6-disubstituted benzoic acids mechanism." (Data on specific activation barriers and Cu-mediated pathways).
solubility issues of 2-bromo-6-methanesulfonylbenzoic acid in water
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Aqueous Solubility Challenges Welcome to the technical support guide for 2-bromo-6-methanesulfonylbenzoic acid. As Senior Application...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Aqueous Solubility Challenges
Welcome to the technical support guide for 2-bromo-6-methanesulfonylbenzoic acid. As Senior Application Scientists, we understand that navigating the experimental nuances of promising but challenging compounds is a critical part of research and development. This guide is structured to provide not just solutions, but also the underlying scientific principles to empower you to resolve solubility issues effectively.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve 2-bromo-6-methanesulfonylbenzoic acid directly in neutral water at room temperature, but it's not dissolving. Is this expected?
A: Yes, this is entirely expected. 2-bromo-6-methanesulfonylbenzoic acid, like many substituted benzoic acids, exhibits very low solubility in neutral aqueous solutions.[1][2][3] The molecular structure contains conflicting features: a large, hydrophobic (water-repelling) benzene ring with a bromo substituent, and hydrophilic (water-attracting) polar groups—the carboxylic acid and the methanesulfonyl group.[4] In neutral water, the hydrophobic character dominates, and the strong hydrogen bonds between the carboxylic acid groups in the solid crystal lattice are energetically favored over interaction with water.[4]
Q2: How do the different parts of the 2-bromo-6-methanesulfonylbenzoic acid molecule affect its water solubility?
A: The solubility is a direct consequence of its molecular architecture:
Benzoic Acid Core: The fundamental issue stems from the benzoic acid structure. The benzene ring is nonpolar and significantly limits water solubility.[4]
Carboxylic Acid Group (-COOH): This group is polar and capable of hydrogen bonding. However, in its protonated (acidic) form at neutral or low pH, its contribution is insufficient to overcome the hydrophobicity of the rest of the molecule.[1][3] Its most critical role in solubility is its ability to be deprotonated to form a salt.
Bromo Substituent (-Br): The bromine atom adds to the molecular weight and is hydrophobic, further decreasing water solubility.
Methanesulfonyl Group (-SO2CH3): This is a polar group that can engage in hydrogen bonding and generally increases the polarity of a molecule.[5] While it does improve polarity compared to, for instance, 2-bromobenzoic acid, its effect is not enough to render the entire molecule freely soluble in neutral water.
Q3: Will heating the solution improve the solubility?
A: Yes, increasing the temperature will generally increase the solubility of 2-bromo-6-methanesulfonylbenzoic acid, as the dissolution process is typically endothermic.[6][7] For benzoic acid, solubility in water increases dramatically with temperature.[8] However, this method has limitations. The compound may precipitate out of solution upon cooling back to room temperature, which can be problematic for many experimental assays. Therefore, while heating can be a useful aid, it is often not a standalone solution for preparing stable stock solutions at ambient temperatures.
Troubleshooting Guide: Common Solubility Issues
This section provides a systematic approach to resolving the most common solubility problems encountered in the lab.
Problem: My compound won't dissolve in my neutral (pH ~7.0) or slightly acidic (pH < 6.0) buffer.
Root Cause Analysis: At neutral or acidic pH, the carboxylic acid group of the molecule is in its protonated (-COOH) form. This form is not ionized and has very low aqueous solubility.[6][9] An increase in H+ ions in acidic solutions further suppresses the dissociation of the acid, reducing solubility even more.[6]
Solution Pathway: The most effective strategy is to adjust the pH of the solution. By raising the pH with a base, you deprotonate the carboxylic acid, converting it into its highly soluble carboxylate salt form (-COO⁻).[10]
dot
Caption: Troubleshooting workflow for dissolution via pH adjustment.
Problem: I need to prepare a concentrated stock solution (>10 mM), but pH adjustment alone is insufficient or leads to extreme pH values.
Root Cause Analysis: While salt formation dramatically increases solubility, there is still an upper limit. At very high concentrations, you may exceed the solubility product (Ksp) of the salt. Furthermore, achieving a very high pH (e.g., >10) might be incompatible with your downstream experimental conditions or could risk chemical degradation of the compound.
Solution Pathway: Introduce a water-miscible organic co-solvent. Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for dissolving compounds with significant hydrophobic regions.[10][11]
Recommended Co-solvents:
Dimethyl sulfoxide (DMSO)
Dimethylformamide (DMF)
Ethanol
Strategy: First, dissolve the compound in a minimal amount of the pure co-solvent (e.g., DMSO). Then, slowly add your aqueous buffer to this solution with vigorous stirring to reach the final desired concentration. This method is often used to prepare highly concentrated stock solutions for serial dilution into assay media.
Data Summary
Table 1: Qualitative Effect of pH and Additives on Solubility
Condition
Form of the Compound
Expected Aqueous Solubility
Rationale
pH < 4
Protonated (Acidic)
Very Low
The equilibrium is shifted to the undissociated, less polar form.[6][9]
pH 7 (Neutral)
Mostly Protonated
Low
The hydrophobic character of the molecule dominates.[1]
pH > 8
Deprotonated (Salt)
High
The ionized carboxylate salt is highly polar and readily solvated by water.[6]
Addition of Co-solvent (e.g., DMSO)
Protonated
High (in solvent mix)
The co-solvent reduces the polarity of the bulk solvent, improving solvation.[10][11]
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
This protocol describes the standard method for solubilizing 2-bromo-6-methanesulfonylbenzoic acid by converting it to its sodium salt.
Materials:
2-bromo-6-methanesulfonylbenzoic acid
Deionized water or desired buffer
1 M Sodium Hydroxide (NaOH) solution
Calibrated pH meter
Stir plate and magnetic stir bar
Procedure:
Weigh Compound: Accurately weigh the desired amount of 2-bromo-6-methanesulfonylbenzoic acid and add it to a beaker or flask.
Add Solvent: Add approximately 80% of the final desired volume of water or buffer. Begin stirring. You will observe that the compound remains as a suspension.
Adjust pH: While continuously stirring and monitoring with a pH meter, add the 1 M NaOH solution drop by drop.
Observe Dissolution: As the pH increases, you will notice the solid material beginning to dissolve. The target pH should ideally be 1.0-1.5 units above the compound's pKa. For most benzoic acids, a pH of 8.0 to 9.0 is sufficient.
Complete Dissolution: Continue adding base until all the solid has dissolved and the solution is completely clear.
Final Volume Adjustment: Once dissolved, carefully add water or buffer to reach the final target volume.
Verification: Re-check the final pH. If you need to adjust your stock back to a lower pH for your experiment, do so with extreme care, as the compound will precipitate if the pH drops too low.
dot
Caption: Equilibrium of 2-bromo-6-methanesulfonylbenzoic acid in water.
Protocol 2: Using Co-solvents for High-Concentration Stock Solutions
This protocol is intended for preparing concentrated stocks (e.g., 50-100 mM) that will be diluted significantly for final use.
Materials:
2-bromo-6-methanesulfonylbenzoic acid
High-purity DMSO (or other suitable co-solvent)
Desired aqueous buffer
Vortex mixer and/or sonicator
Procedure:
Weigh Compound: Accurately weigh the 2-bromo-6-methanesulfonylbenzoic acid and place it in a suitable vial (e.g., a 1.5 mL microcentrifuge tube or a glass vial).
Add Co-solvent: Add a small, precise volume of DMSO to the solid. For example, to make a 100 mM stock, add 10 µL of DMSO for every ~3 mg of compound (assuming a MW of ~300 g/mol ).
Initial Dissolution: Vigorously vortex or sonicate the vial until the compound is completely dissolved in the DMSO. The solution should be perfectly clear. This is your highly concentrated primary stock.
Aqueous Dilution (Recommended): For easier handling, you can perform an intermediate dilution. For example, slowly add 9 parts of your aqueous buffer to 1 part of your DMSO stock (e.g., 90 µL buffer to 10 µL stock) to create a 10 mM stock in 10% DMSO. Always add the buffer to the DMSO stock, not the other way around, to avoid precipitation.
Storage: Store stock solutions as recommended on the product data sheet, typically at -20°C or -80°C, to maintain stability.
Critical Note: When using co-solvents, always run a vehicle control (e.g., buffer with the same final percentage of DMSO) in your experiments to ensure the solvent itself does not affect your results.
References
Understanding the Effect of pH on Benzoic Acid Solubility - Physics Forums. (2023, February 24). Physics Forums. [Link]
Understanding the Solubility of Benzoic Acid in Water - Oreate AI Blog. (2026, January 8). Oreate AI Blog. [Link]
EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. (2017, June 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
Methods to boost solubility - IJSDR. (2011, January 12). International Journal of Scientific Development and Research. [Link]
Benzoic Acid, Recrystallization, and Solubility vs pH - YouTube. (2015, October 4). YouTube. [Link]
Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Pharmaceutical Research. [Link]
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Ascendia Pharma. [Link]
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]
Benzoic acid, 2-bromo, TMS - Chemical & Physical Properties by Cheméo. (n.d.). Cheméo. [Link]
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Expert Opinion on Drug Discovery. [Link]
Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents. (n.d.).
The Paradox of Benzoic Acid: Why It Struggles to Dissolve in Water - Oreate AI Blog. (2026, January 15). Oreate AI Blog. [Link]
Solubility of Benzoic Acid in Mixed Solvents. (2007). Journal of Chemical & Engineering Data, 52(1), 298-300. [Link]
Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy. (n.d.). Rasayan Journal of Chemistry. [Link]
Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. (2015, April 3). Scientific Research Publishing. [Link]
Technical Support Center: High-Purity Isolation of 2-Bromo-6-methanesulfonylbenzoic Acid
The following Technical Support Guide is designed for researchers and process chemists handling 2-bromo-6-methanesulfonylbenzoic acid . It moves beyond generic advice to address the specific electronic and steric anomali...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers and process chemists handling 2-bromo-6-methanesulfonylbenzoic acid . It moves beyond generic advice to address the specific electronic and steric anomalies of this 2,6-disubstituted scaffold.
Why is this purification difficult?
The synthesis of 2-bromo-6-methanesulfonylbenzoic acid typically involves Directed Ortho Metalation (DoM) or oxidation of precursor toluenes.[1] Both pathways suffer from regioselectivity leakage.
The Target: 2,6-substitution pattern.
The Impurities: 2-bromo-4-methanesulfonylbenzoic acid and 4-bromo-2-methanesulfonylbenzoic acid.[1]
These isomers possess identical molecular weights and similar polarities, making standard flash chromatography inefficient (severe tailing due to the carboxylic acid). However, they differ significantly in acidity (pKa) and steric geometry .
Diagnostic & Analytical Troubleshooting
Before attempting purification, confirm your impurity profile.[1]
Q: How do I definitively distinguish the 2,6-isomer from the 2,4-isomer?
A: Use 1H NMR Coupling Constants (
-values).
The substitution pattern dictates the aromatic proton splitting.
Isomer
Proton Pattern
Diagnostic Signal ( values)
2,6-Isomer (Target)
1,2,3-trisubstituted ring
Triplet & Doublet. The protons at C3, C4, C5 form a spin system.[1] Look for a triplet ( Hz) for the H4 proton.
2,4-Isomer (Impurity)
1,2,4-trisubstituted ring
Singlet (meta-coupling). The proton between the substituents (C3) appears as a doublet of doublets or a pseudo-singlet ( Hz).[1]
Q: My HPLC peaks are co-eluting. How do I improve resolution?
A: Acidify the Mobile Phase.
The sulfone group is polar, but the carboxylic acid ionization causes peak broadening. You must suppress ionization to separate the isomers based on their hydrophobic surface area.
Column: C18 (High carbon load recommended).
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (Formic acid is often too weak for these strong acids).[1]
Mobile Phase B: Acetonitrile.
Gradient: Slow ramp (e.g., 5% to 40% B over 20 mins). The 2,6-isomer usually elutes before the 2,4-isomer due to the "ortho-twist" reducing effective conjugation and planarity, making it slightly more polar.[1]
Purification Protocols (The "Fix")
Method A: The "pKa Swing" Extraction (Recommended)
This method exploits the Ortho Effect . The 2,6-disubstituted acid is significantly more acidic (lower pKa) than the 2,4-isomer due to steric inhibition of resonance, which prevents the carboxylate from conjugating with the ring, thereby destabilizing the neutral acid form relative to the anion.
Mechanism: The sulfone group is highly polar. The 2,6-isomer packs poorly compared to the 2,4-isomer due to steric crowding.
Procedure: Dissolve in boiling Ethanol. Add hot water until turbid. Cool slowly to room temperature, then 4°C. The 2,4-isomer often remains in the mother liquor.
Visualizing the Logic
The following diagrams illustrate the chemical logic behind the impurity formation and the purification workflow.
Diagram 1: Impurity Formation (DoM Competition)
This flowchart explains why the impurity forms during synthesis.
Caption: Directed Ortho Metalation (DoM) pathways. The C2 position is activated by both functional groups but sterically hindered, leading to potential regioselectivity leakage at C4/C6.
Diagram 2: Purification Decision Tree
Follow this logic to select the correct purification method.
Caption: Purification strategy based on initial crude purity. The pH Swing is the "heavy lifter" for removing significant regioisomer contamination.
References & Grounding
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 90(6), 879–933. (Foundational text on DoM selectivity). Link[1]
Dippy, J. F. J., et al. (1959). "The dissociation constants of some disubstituted benzoic acids." Journal of the Chemical Society, 1717-1721. (Establishes the "Ortho Effect" and high acidity of 2,6-disubstituted benzoates). Link
Sigma-Aldrich. "2-Bromo-6-methylbenzoic acid Safety Data Sheet."[1][3] (Analogous structure handling and safety data). Link
Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Chapter on Regioselectivity in Aromatic Substitution).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-bromo-6-methanesulfonylbenzoic acid before handling, as sulfonyl benzoic acids can be skin sensitizers.[1]
C13 NMR shifts of 2-bromo-6-methanesulfonylbenzoic acid
This guide provides a technical analysis of the Carbon-13 NMR spectral characteristics of 2-bromo-6-methanesulfonylbenzoic acid , a highly functionalized aromatic scaffold used in the synthesis of agrochemicals and pharm...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of the Carbon-13 NMR spectral characteristics of 2-bromo-6-methanesulfonylbenzoic acid , a highly functionalized aromatic scaffold used in the synthesis of agrochemicals and pharmaceutical intermediates.
Due to the specific steric and electronic environment of this 2,6-disubstituted benzoate, standard additivity rules often fail.[1] This guide compares predicted values with empirically derived analog data to provide a reliable reference for structural verification.
Structural Analysis & Electronic Environment
The molecule features a "push-pull" electronic system complicated by severe steric crowding.
Steric Inhibition of Resonance (SIR): The bulky Bromo (-Br) group at C2 and Methanesulfonyl (-SO₂Me) group at C6 force the carboxylic acid (-COOH) out of the benzene ring's plane. This twist breaks the
-conjugation between the carbonyl and the aromatic ring.
C6-SO₂Me: Strongly withdrawing by both induction (-I) and resonance (-M).
Result: The ring is highly deactivated, and the Carbonyl carbon is deshielded relative to planar benzoic acids due to the loss of conjugative stabilization.
Comparative Data: C13 NMR Shifts
The following data compares the Predicted Shifts (based on chemometric additivity) with Analog-Adjusted Values derived from 2-bromobenzoic acid and 2-methylsulfonylbenzoic acid experimental data.
Solvent: DMSO-d₆ (Recommended to prevent dimerization artifacts common in CDCl₃).
Reference: TMS (0.0 ppm).
Carbon Position
Assignment
Predicted Shift (δ ppm)*
Analog-Adjusted Shift (δ ppm)**
Signal Type
Mechanistic Insight
C=O
Carboxyl
167.5
169.0 – 171.0
Broad Singlet
Deshielded due to steric twist (loss of conjugation).
C1
Quaternary (Ipso)
138.0
140.5 – 142.0
Singlet
Shielded by steric crowding; deshielded by ortho-EWG groups.
C2
Quaternary (C-Br)
119.5
118.0 – 120.0
Singlet
Heavy atom effect (Br) causes significant shielding.
C6
Quaternary (C-SO₂Me)
142.0
143.5 – 145.0
Singlet
Strongly deshielded by the sulfonyl group (-I/-M).
C3
Aromatic CH
132.0
133.5
Doublet
Ortho to Br; deshielded.
C5
Aromatic CH
129.0
127.5
Doublet
Ortho to SO₂Me; shielded by local anisotropy.
C4
Aromatic CH
131.0
132.0
Doublet
Para to COOH; Meta to substituents.
CH₃
Methyl (Sulfone)
44.0
42.5 – 44.0
Quartet
Characteristic sulfone methyl range.
*Predicted using standard ChemDraw/ACD additivity algorithms.
**Adjusted based on experimental shifts of 2-bromobenzoic acid and 2-mesylbenzoic acid in DMSO-d₆.
Precursor Comparison: Sulfide vs. Sulfone
A critical quality control step is verifying the complete oxidation of the sulfide precursor to the sulfone product. The NMR shifts provide a definitive "Go/No-Go" decision point.
Feature
Precursor (Sulfide)
Product (Sulfone)
Shift Δ (ppm)
Diagnostic Action
Methyl Carbon
-S-CH₃ (~15.0 ppm)
-SO₂-CH₃ (~43.0 ppm)
+28.0
Primary Indicator. If peak at 15 ppm persists, oxidation is incomplete.
Ipso Carbon (C6)
C-S- (~138 ppm)
C-SO₂- (~144 ppm)
+6.0
Downfield shift confirms oxidation state change on the ring.
C=O Carbon
~168 ppm
~170 ppm
+2.0
Minor shift; less reliable than Methyl signal.
Experimental Protocols
Protocol A: Sample Preparation for High-Resolution C13 NMR
Objective: Minimize line broadening caused by acid dimerization and relaxation artifacts.
Solvent: DMSO-d₆ (99.9% D). Note: CDCl₃ is not recommended due to poor solubility and H-bonding dimerization.
Concentration: 30–50 mg of sample in 0.6 mL solvent.
Additive: Add 1-2 drops of CD₃OD if the carboxyl proton is exchanging too rapidly or broadening the spectrum.
Protocol B: Differentiation of C2 and C6 (HMBC)
Since both C2 and C6 are quaternary carbons, standard DEPT-135 cannot distinguish them.[1] Use Heteronuclear Multiple Bond Correlation (HMBC):
Focus: Look for 3-bond couplings (
).
C6 Identification: The methyl protons of the sulfone (-SO₂CH₃ , ~3.2 ppm in
) will show a strong correlation to C6 .
C2 Identification: C2 will not correlate with the sulfone methyls.
Mechanistic & Assignment Logic (Visualization)
The following diagram illustrates the logical flow for assigning the quaternary carbons and the impact of oxidation on the spectral fingerprint.
Caption: Logic flow connecting structural steric hindrance and oxidation states to specific diagnostic C13 NMR shifts.
References
Hesse, M., Meier, H., & Zeeh, B. (2005).[1] Spectroscopic Methods in Organic Chemistry. Thieme. (Standard reference for heavy atom shielding effects).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3] (Reference for sulfone vs. sulfide chemical shifts).
ChemicalBook. (2024). 2-Bromobenzoic acid 13C NMR Spectrum. Retrieved from .[1][4]
National Institute of Standards and Technology (NIST). (2023). Benzoic acid, 2-(methylsulfonyl)
Reich, H. J. (2023).[1] Structure Determination Using NMR: Chemical Shifts of Sulfur Compounds. University of Wisconsin-Madison. Retrieved from .[1]
A Comparative Guide to the Reactivity of 2-bromo-6-methanesulfonylbenzoic acid vs. 2-bromo-benzoic acid
For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Simple Analogs In the landscape of medicinal chemistry and organic synthesis, aryl halides are indispensable building blocks, prized fo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Simple Analogs
In the landscape of medicinal chemistry and organic synthesis, aryl halides are indispensable building blocks, prized for their versatility in forming complex molecular architectures. Among these, 2-bromobenzoic acid serves as a common scaffold. The introduction of a methanesulfonyl group at the ortho-position, creating 2-bromo-6-methanesulfonylbenzoic acid, dramatically alters the electronic and steric profile of the molecule. This guide provides an in-depth comparison of these two compounds, moving beyond a simple structural analogy to dissect the profound impact of the sulfone group on acidity and reactivity in key synthetic transformations. Understanding these differences is critical for rational reaction design, troubleshooting challenging syntheses, and accelerating drug discovery programs.
The Decisive Influence of Electronic and Steric Effects
The reactivity of an aromatic compound is fundamentally governed by the nature of its substituents. The interplay of inductive and resonance effects, coupled with steric hindrance, dictates the electron density of the aromatic ring and the accessibility of its reactive sites.
2-bromobenzoic acid: This molecule features a bromine atom and a carboxylic acid group ortho to each other.
Carboxylic Acid (-COOH): An electron-withdrawing group (EWG) that deactivates the ring towards electrophilic aromatic substitution.
Bromine (-Br): Halogens are a classic case of opposing effects; they are deactivating due to their strong electron-withdrawing inductive effect but direct incoming electrophiles to the ortho and para positions via their electron-donating resonance effect.[1]
The Ortho Effect: The proximity of the bulky bromine atom to the carboxylic acid forces the -COOH group to twist out of the plane of the benzene ring.[2][3] This steric hindrance inhibits resonance between the carboxyl group and the ring, a key factor influencing the compound's acidity.[2][3]
2-bromo-6-methanesulfonylbenzoic acid: The addition of the methanesulfonyl group introduces a powerful new electronic element.
Methanesulfonyl Group (-SO₂Me): This is one of the strongest electron-withdrawing groups used in organic synthesis.[4] It withdraws electron density strongly through both induction (via the highly electronegative oxygen atoms) and resonance.[4][5] Its presence renders the aromatic ring exceptionally electron-poor.
Caption: Electronic contributions of substituents.
Comparative Reactivity Profile
The stark electronic differences between the two molecules manifest in their acidity and susceptibility to different classes of chemical reactions.
The powerful electron-withdrawing -SO₂Me group provides substantial stabilization of the conjugate base (carboxylate anion). The enhanced "ortho effect" from two flanking groups further increases acidity.[3]
Reactivity in SNAr
Very Low / Inert
High
SNAr reactions require strong electron-withdrawing groups ortho/para to the leaving group to stabilize the Meisenheimer intermediate.[6][7] The -SO₂Me group provides this activation.
Reactivity in Cross-Coupling
Moderate
Moderate to High (Ligand Dependent)
The electron-deficient ring of the sulfone derivative favors oxidative addition. However, increased steric hindrance from the -SO₂Me group can impede the catalyst, often requiring bulky, electron-rich ligands for optimal performance.[8]
Acidity: The Power of Inductive Stabilization
Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers due to the ortho effect.[3][9] In 2-bromo-6-methanesulfonylbenzoic acid, this effect is amplified. The presence of two ortho substituents (Br and SO₂Me) creates significant steric hindrance, forcing the carboxylic acid group out of the ring's plane and increasing the acidity of the proton.[2] More importantly, the potent electron-withdrawing nature of the methanesulfonyl group provides substantial inductive stabilization for the resulting carboxylate anion, making the corresponding acid significantly stronger.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Reactivities
The most dramatic difference in reactivity is observed in Nucleophilic Aromatic Substitution (SNAr). For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups ortho or para to a suitable leaving group (like bromine).[6][7]
2-bromo-6-methanesulfonylbenzoic acid is highly activated for SNAr. The ortho-methanesulfonyl group powerfully stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, drastically lowering the activation energy for the reaction.[6]
2-bromobenzoic acid , lacking a strong ortho or para activating group, is essentially unreactive under typical SNAr conditions.
Caption: SNAr mechanism is favored for the sulfone.
Palladium-Catalyzed Cross-Coupling: A Balancing Act
In widely used transformations like Suzuki-Miyaura and Buchwald-Hartwig amination reactions, the story is more nuanced. The overall rate and success of these reactions depend on a delicate balance between electronic and steric factors.
Oxidative Addition: This initial, often rate-limiting, step involves the insertion of the palladium catalyst into the carbon-bromine bond. The highly electron-deficient nature of the ring in 2-bromo-6-methanesulfonylbenzoic acid makes the C-Br bond more polarized and susceptible to cleavage, which should, in principle, accelerate oxidative addition.
Steric Hindrance: The significant bulk of the methanesulfonyl group ortho to the bromine can physically block the approach of the palladium catalyst. This steric clash can counteract the electronic activation and slow the reaction down or prevent it altogether with smaller, less active catalysts.[8]
Practical Implication: While 2-bromobenzoic acid can be a challenging substrate due to the ortho-carboxylate, 2-bromo-6-methanesulfonylbenzoic acid often requires specialized catalytic systems. The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) is frequently necessary to create a sterically demanding and highly active catalytic species that can overcome the hindrance at the ortho position.[8]
Caption: The critical oxidative addition step.
Experimental Protocols: A Practical Guide
The following protocols are generalized starting points. Optimization of solvent, base, temperature, and catalyst/ligand loading is essential for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical setup for coupling an arylboronic acid with the target compounds.
Materials:
Aryl Halide (2-bromobenzoic acid OR 2-bromo-6-methanesulfonylbenzoic acid) (1.0 eq)
Arylboronic acid (1.2 - 1.5 eq)
Palladium Catalyst: Pd₂(dba)₃ (2 mol%)
Ligand: SPhos (4 mol%) for 2-bromobenzoic acid; consider a bulkier ligand like XPhos for the sulfone derivative.
Base: K₃PO₄ (3.0 eq)
Solvent: 1,4-Dioxane and Water (e.g., 10:1 v/v), degassed
Procedure:
To a dry Schlenk flask under an argon atmosphere, add the aryl halide, arylboronic acid, base, palladium catalyst, and ligand.
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
Add the degassed solvent mixture via syringe.
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.[8]
Protocol 2: Buchwald-Hartwig Amination
This protocol is for the C-N bond formation using a primary or secondary amine.
Materials:
Aryl Halide (1.0 eq)
Amine (1.2 eq)
Palladium Catalyst: Pd₂(dba)₃ (2 mol%)
Ligand: XPhos (4 mol%)
Base: NaOt-Bu or K₂CO₃ (2.0 eq)
Solvent: Toluene or Dioxane, anhydrous and degassed
Procedure:
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the aryl halide, palladium catalyst, ligand, and base.
Add the anhydrous, degassed solvent.
Add the amine via syringe.
Seal the vessel and heat to 90-110 °C with stirring.
Monitor the reaction by TLC or LC-MS.
After completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
This protocol demonstrates the high reactivity of 2-bromo-6-methanesulfonylbenzoic acid with a nucleophile. This reaction is not expected to proceed efficiently with 2-bromobenzoic acid.
Materials:
2-bromo-6-methanesulfonylbenzoic acid (1.0 eq)
Nucleophile (e.g., Morpholine or Sodium Methoxide) (2.0-3.0 eq)
Base (if nucleophile is not a salt, e.g., K₂CO₃) (3.0 eq)
Solvent: DMSO or DMF
Procedure:
To a round-bottom flask, add 2-bromo-6-methanesulfonylbenzoic acid, the nucleophile, and base (if needed).
Add the polar aprotic solvent (DMSO or DMF).
Heat the mixture to 60-100 °C. The reaction is often significantly faster than cross-coupling reactions.
Monitor the consumption of the starting material by TLC or LC-MS.
Upon completion, cool the reaction, pour it into water, and acidify with HCl to precipitate the product if it is a carboxylic acid.
Filter the solid product or extract with an organic solvent.
Wash, dry, and purify as necessary.
Conclusion and Strategic Recommendations
The choice between 2-bromo-6-methanesulfonylbenzoic acid and 2-bromobenzoic acid is not arbitrary but a strategic decision based on the desired chemical transformation.
A nucleophilic aromatic substitution is the key bond-forming step.
The synthetic target requires a highly electron-deficient aromatic ring to modulate properties like pKa or metabolic stability.
Enhanced acidity of the carboxylic acid is a desired feature.
Choose 2-bromobenzoic acid when:
The synthetic route relies on standard cross-coupling reactions and the strong electronic withdrawal of a sulfone is not required.
Minimizing steric hindrance is a primary concern to avoid the need for specialized, and often expensive, catalytic systems.
The project budget or scale favors a more common and less functionalized starting material.
For drug development professionals, the methanesulfonyl group offers a powerful tool for scaffold decoration and property modulation. However, its influence on reactivity must be anticipated and addressed with appropriate experimental design, particularly in palladium-catalyzed reactions where steric hindrance can become a formidable challenge.
References
A Comparative Analysis of Reactivity: 2-Bromobenzoic Acid vs. 3-Bromobenzoic Acid. Benchchem.
Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Benchchem.
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromobenzo[h]quinazoline. Benchchem.
Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Arom
Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. PrepChem.com.
Buchwald–Hartwig amin
SAFETY DATA SHEET - 2-Bromobenzoic acid. Sigma-Aldrich.
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Medicinal Chemistry.
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
SAFETY DATA SHEET - 2-Bromobenzoic acid. Fisher Scientific.
2-Bromo Benzoic Acid CAS No 88-65-3 MATERIAL SAFETY D
Suzuki reaction. Wikipedia.
Sulfonyl blocking groups in aromatic synthesis. Master Organic Chemistry.
Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid. Benchchem.
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
Why are the ortho-halo-substituted benzoic acids stronger acids than benzoic acid? Vaia.
Ortho effect. Wikipedia.
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
Resonance and Inductive Effects in Aromatic Electrophilic Substitution. Chem 263 Lecture Notes.
SUPPORTING INFORMATION - Decarboxylative Bromin
Nucleophilic Arom
Benzoic acid, 2-bromo- NIST WebBook.
Understanding the Ortho Effect: A Deep Dive Into Chemical Interactions.
Aromatic Reactions - Electron Withdrawing Groups, Deactiv
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
Aromatic Compounds and Their Reactions. Course Hero.
2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof.
The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods.
Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Arom
Is there a correlation between substituents of benzoic acid and it's acidity? Quora.
Structural Elucidation of 2-Bromo-6-Methanesulfonylbenzoic Acid Derivatives
A Comparative Guide to Crystallographic Efficacy & Methodology Executive Summary: The Steric Conflict In the development of agrochemicals (e.g., triketone herbicides like Mesotrione) and non-steroidal anti-inflammatory d...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to Crystallographic Efficacy & Methodology
Executive Summary: The Steric Conflict
In the development of agrochemicals (e.g., triketone herbicides like Mesotrione) and non-steroidal anti-inflammatory drugs, 2-bromo-6-methanesulfonylbenzoic acid represents a critical structural scaffold. Its unique 2,6-substitution pattern creates a "steric clamp" around the carboxylic acid, forcing the molecule into non-planar conformations that are difficult to resolve via solution-phase methods.
This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR Spectroscopy and DFT Calculations for this specific derivative class. We provide validated protocols for overcoming the crystallization challenges posed by the competing polar (sulfonyl) and lipophilic (bromo) groups.
Comparative Analysis: XRD vs. NMR vs. DFT
Objective: Determine the most reliable method for mapping the atropisomeric potential and intramolecular halogen bonding of 2-bromo-6-methanesulfonylbenzoic acid.
The "Product" Comparison
Feature
Single Crystal XRD (Recommended)
Solution NMR (1H/13C)
DFT (B3LYP/6-31G)*
Primary Output
3D atomic coordinates; Absolute stereochemistry.
Chemical shift; Through-space coupling (NOE).
Energy minima; Theoretical geometry.
Steric Resolution
High. Directly visualizes the torsion angle of the COOH group relative to the phenyl ring (typically ~80-90° for 2,6-substitutions).
Low. Rapid rotation of the COOH group often averages signals, obscuring the "locked" conformation.
Medium. heavily dependent on the solvation model used (PCM/SMD).
Indirect. Inferred from downfield shifts; ambiguous in protic solvents.
Hypothetical. Predicts bond strength but cannot confirm solid-state packing forces.
Sample Requirement
Single crystal (0.1–0.3 mm).
~5–10 mg dissolved in solvent.
Computational resources only.
Cost/Time
High initial effort (crystallization); Fast data collection (<2 hrs).
Low effort; Fast data collection (<30 mins).
Low cost; High time (CPU hours).
Verdict: While NMR is sufficient for purity checks, SC-XRD is the only definitive method to quantify the specific sigma-hole interactions of the bromine atom and the steric "twist" imposed by the methanesulfonyl group.
Technical Deep Dive: Structural Causality
Why standard protocols fail for this molecule.
A. The Ortho-Effect & Solubility Paradox
The 2-bromo-6-methanesulfonyl motif creates a solubility paradox. The sulfonyl group (
) is highly polar and hydrogen-bond accepting, while the bromine atom is lipophilic.
Standard Non-polar Solvents (Hexane): The compound precipitates as an amorphous powder due to the sulfonyl group.
Standard Polar Solvents (Methanol/Water): The compound is too soluble, leading to supersaturation without nucleation.
B. The Halogen Bond (The Hidden Variable)
In 2-bromobenzoic acid derivatives, the bromine atom often acts as a Lewis acid (halogen bond donor) toward the carbonyl oxygen or the sulfonyl oxygen.
Target Interaction:
or .
Significance: This interaction locks the conformation, influencing biological binding affinity. As noted in studies of 2-bromobenzoic acid, the carboxyl group is often inclined relative to the ring (approx 18.7° in mono-substituted, but near 90° in 2,6-disubstituted) [1].
Validated Experimental Protocols
Workflow Visualization
The following diagram outlines the decision logic for crystallizing this specific scaffold, utilizing a "Polarity Ramp" strategy.
Caption: Decision matrix for crystallizing sterically hindered sulfonyl-benzoic acids. The "Vapor Diffusion" path is preferred for minimizing twinning.
Protocol A: Vapor Diffusion (Recommended)
This method gently forces the polar molecule to organize by slowly introducing a non-solvent, leveraging the lipophilic nature of the bromine.
Dissolution: Dissolve 20 mg of the derivative in 0.5 mL of Tetrahydrofuran (THF) or Acetone in a small inner vial (GC vial). Ensure the solution is clear (filter if necessary).
Chamber Setup: Place the open inner vial inside a larger 20 mL scintillation vial.
Precipitant Addition: Add 3–5 mL of n-Pentane or Hexane to the outer vial. Crucial: Do not let the liquids mix directly.
Equilibration: Cap the outer vial tightly. Store at 4°C (refrigerator) to slow the diffusion rate.
Harvest: Crystals suitable for XRD (blocks or prisms) typically appear within 48–72 hours. The slow diffusion prevents the "crashing out" often caused by the sulfonyl group.
Protocol B: Slow Evaporation (Alternative)
Use this if the compound is insoluble in THF.
Solvent System: Prepare a 1:1 mixture of Ethanol and Water .
Dissolution: Dissolve 30 mg of compound in 2 mL of the solvent mixture with gentle heating (40°C).
Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean vial.
Controlled Evaporation: Cover the vial with Parafilm and poke one small hole with a needle. This restricts evaporation rates, allowing the molecules to orient despite the steric clash of the 2,6-substituents [2].
Data Interpretation & Expected Metrics
When analyzing the solved structure, compare your data against these established benchmarks for 2,6-disubstituted benzoic acids.
Indicates complete decoupling of the carboxyl group from the aromatic -system due to steric crowding.
Intramolecular Contact
2.90 – 3.10 Å
3.009 Å [1]
Distances < sum of vdW radii (3.37 Å) confirm a stabilizing halogen bond.
Space Group
Monoclinic ( or )
Typically Monoclinic
Common for racemic mixtures of atropisomers.
Critical Quality Control:
Due to the heavy Bromine atom (
), absorption correction is mandatory. Ensure your data reduction pipeline (e.g., CrysAlisPro or APEX3) applies a rigorous Multi-Scan or Gaussian absorption correction to prevent "ghost" electron density peaks near the bromine.
References
Kowalska, K., Trzybiński, D., & Sikorski, A. (2014).[1] Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. Acta Crystallographica Section E, 70(10), o1139-o1140.[1] Link
Shtukenberg, A. G., et al. (2022).[2] Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI Crystals, 12(8), 1165. Link
Kolev, T., et al. (2023).[3] 2,6-Dibromo-3,4,5-trimethoxybenzoic acid.[3] IUCrData, 8(x1234). Link(Note: Based on structural homology with 2,6-dibromo derivatives described in IUCr contexts).
Vanderkooy, A., & Taylor, M. S. (2015). The intramolecular hydrogen bonded–halogen bond: a new strategy for preorganization.[4] Chemical Science, 6. Link
Technical Comparison: Reference Standards for 2-Bromo-6-methanesulfonylbenzoic Acid
CAS: 1898310-47-8 Formula: C₈H₇BrO₄S Synonyms: 2-Bromo-6-(methylsulfonyl)benzoic acid[1] Executive Summary In the synthesis of next-generation herbicides (HPPD inhibitors) and specific kinase-targeting pharmaceuticals, 2...
In the synthesis of next-generation herbicides (HPPD inhibitors) and specific kinase-targeting pharmaceuticals, 2-bromo-6-methanesulfonylbenzoic acid serves as a critical scaffold. Its dual functionality—an electrophilic bromine for cross-coupling and a bulky, electron-withdrawing sulfonyl group—makes it unique but also prone to specific synthetic impurities that generic "Research Grade" standards often fail to quantify.
This guide compares Qualified Reference Standards (Primary/Secondary) against Research Grade materials, demonstrating why the latter introduces significant risk into analytical method validation (AMV) and intermediate qualification.
Critical Quality Attributes (CQA) Analysis
The selection of a reference standard for this molecule is not merely about "purity" (e.g., >98%); it is about the absence of specific, structurally similar impurities that co-elute during HPLC analysis.
The "Oxidation State" Trap
The synthesis of this target typically proceeds via the oxidation of a methylthio (sulfide) precursor. This creates a distinct impurity profile based on the oxidation state of the sulfur atom.
Feature
Target: Sulfone (-SO₂Me)
Impurity A: Sulfoxide (-SOMe)
Impurity B: Sulfide (-SMe)
Origin
Complete Oxidation
Incomplete Oxidation (Kinetic intermediate)
Starting Material (Unreacted)
HPLC Behavior
Intermediate Retention
Elutes Earlier (More Polar)
Elutes Later (Less Polar)
UV Response
Standard
Similar , distinct
Distinct (bathochromic shift)
Risk
N/A
Co-elution in short gradients
Late eluter; carryover risk
Comparison: Qualified Standard vs. Research Grade
Parameter
Qualified Reference Standard
Research Grade Material
Assay Method
Mass Balance (100% - Impurities - Water - Residual Solvents) OR qNMR .
Area % (HPLC only). Ignores water/salts.
Water Content
Measured (KF). This molecule is hygroscopic; water can be 1-3%.
Not measured. Assumed dry. Causes assay bias.
Impurity ID
Specific quantification of the Sulfoxide (Impurity A).
"Total Unknowns". Sulfoxide often integrated into main peak.
Homogeneity
Homogenized batch; typically crystalline powder.
Batch-to-batch variability; often sticky/clumped.
Technical Deep Dive: The Self-Validating Protocol
The Logic
In Reverse Phase Chromatography (C18), the elution order for this scaffold is fixed by polarity:
Sulfoxide (Most Polar)
Sulfone (Target) Sulfide (Least Polar) .
If your chromatogram of the "Standard" shows a shoulder or a small peak immediately preceding the main peak, your standard is contaminated with the Sulfoxide intermediate.
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of benzoic acid, improving peak shape).
Mobile Phase B: Acetonitrile.
Gradient:
0-2 min: 10% B (Equilibration)
2-15 min: 10%
60% B (Linear ramp to separate Sulfoxide/Sulfone)
15-20 min: 60%
90% B (Wash out Sulfide)
Detection: UV @ 230 nm (Benzoic acid
) and 270 nm.
Experimental Workflow Visualization
Figure 1: Decision tree for qualifying a working standard of 2-bromo-6-methanesulfonylbenzoic acid based on chromatographic purity.
Synthesis & Impurity Origin
Understanding the synthesis allows you to predict the impurities in your standard. The most robust route involves the oxidation of the methylthio ether.
Figure 2: Synthetic pathway illustrating the origin of the critical Sulfoxide and Sulfide impurities.
Recommendations for Researchers
When to use Research Grade (95-97%)
Early Discovery: confirming biological activity in High-Throughput Screening (HTS).
Synthetic Optimization: using the material as a reactant where stoichiometry is not critical.
When to use Qualified Reference Standard (>99%)
Method Validation: Establishing LOD/LOQ for the intermediate in a final drug substance.
Quantitative NMR (qNMR): If a commercial standard is unavailable, purchase a high-purity research grade batch and perform qNMR using an internal standard (e.g., Maleic Acid or TCNB) to assign a "Potency Value" before use.
Stability Studies: Impurities in lower-grade standards can catalyze degradation (e.g., residual oxidants or acids), leading to false stability data.
Storage & Handling
Hygroscopicity: The sulfonyl group increases polarity. Store in a desiccator at 2-8°C .
Solvent: Soluble in DMSO, Methanol, and Acetonitrile. Avoid basic aqueous solutions for long-term storage to prevent potential decarboxylation (though benzoic acids are generally stable, the electron-withdrawing groups destabilize the carboxylate slightly).